Cas no 135767-82-7 (3-chlorocyclobutanamine;hydrochloride)

3-chlorocyclobutanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Chlorocyclobutan-1-amine;hydrochloride
- 3-CHLOROCYCLOBUTAN-1-AMINE HCL
- AT13059
- 3-chlorocyclobutan-1-amine hydrochloride
- (1r,3r)-3-chlorocyclobutan-1-amine hydrochloride
- 3-chlorocyclobutanamine
- 3-chlorocyclobutanamine;hydrochloride
- 135767-82-7
- 2551117-70-3
- PS-18790
- Cyclobutanamine, 3-chloro-, hydrochloride (1:1)
- EN300-7439312
- EN300-27689424
-
- MDL: MFCD32197759
- Inchi: 1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
- InChI Key: YHHMRRCMCVJHDJ-UHFFFAOYSA-N
- SMILES: ClC1CC(C1)N.Cl
Computed Properties
- Exact Mass: 141.0112047g/mol
- Monoisotopic Mass: 141.0112047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 49.5
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
3-chlorocyclobutanamine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1017506-1g |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 95%+ | 1g |
$360 | 2023-03-27 | |
Enamine | EN300-7439312-0.5g |
3-chlorocyclobutan-1-amine hydrochloride |
135767-82-7 | 95% | 0.5g |
$569.0 | 2024-05-23 | |
Enamine | EN300-7439312-1.0g |
3-chlorocyclobutan-1-amine hydrochloride |
135767-82-7 | 95% | 1.0g |
$728.0 | 2024-05-23 | |
eNovation Chemicals LLC | Y1097949-100mg |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 97% | 100mg |
$130 | 2024-07-21 | |
Aaron | AR01Z9YA-100mg |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 95% | 100mg |
$372.00 | 2025-02-13 | |
Aaron | AR01Z9YA-2.5g |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 95% | 2.5g |
$1989.00 | 2025-02-13 | |
Aaron | AR01Z9YA-5g |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 95% | 5g |
$2927.00 | 2025-02-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7711-1-500mg |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 97% | 500mg |
¥1320.0 | 2024-04-24 | |
Aaron | AR01Z9YA-10g |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 95% | 10g |
$4331.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7711-1-250.0mg |
3-chlorocyclobutanamine;hydrochloride |
135767-82-7 | 97% | 250.0mg |
¥792.0000 | 2024-07-28 |
3-chlorocyclobutanamine;hydrochloride Related Literature
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on 3-chlorocyclobutanamine;hydrochloride
Professional Introduction to 3-chlorocyclobutanamine Hydrochloride (CAS No. 135767-82-7)
3-chlorocyclobutanamine hydrochloride, with the chemical name 3-chlorocyclobutanamine hydrochloride, is a significant compound in the field of pharmaceutical chemistry. Its molecular structure and properties make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction provides a comprehensive overview of the compound, its applications, and the latest research findings that highlight its importance in modern drug development.
The compound 3-chlorocyclobutanamine hydrochloride (CAS No. 135767-82-7) belongs to the class of cycloalkylamine derivatives. Its molecular formula is C₄H₈ClN·HCl, indicating a cyclic structure with a chlorine substituent and an amine group, further stabilized by the hydrochloride salt form. This configuration imparts unique reactivity and solubility characteristics, making it a versatile building block in organic synthesis.
In recent years, the pharmaceutical industry has seen a growing interest in cycloalkylamine derivatives due to their potential biological activity. Among these, 3-chlorocyclobutanamine hydrochloride has garnered attention for its role in the development of novel therapeutic agents. The chlorine atom in its structure allows for further functionalization, enabling chemists to design molecules with specific pharmacological properties.
One of the most compelling aspects of 3-chlorocyclobutanamine hydrochloride is its utility as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Researchers have utilized this compound to develop new drugs targeting various diseases, including neurological disorders and infectious diseases. The ability to modify its structure allows for the creation of derivatives with enhanced efficacy and reduced side effects.
The latest research in this field has demonstrated the compound's potential in treating neurological conditions. Studies have shown that derivatives of 3-chlorocyclobutanamine hydrochloride can interact with specific neurotransmitter receptors, offering new avenues for therapeutic intervention. For instance, modifications to its cyclic structure have led to compounds that exhibit potent effects on serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.
In addition to its applications in neuropharmacology, 3-chlorocyclobutanamine hydrochloride has been explored for its antimicrobial properties. Researchers have synthesized various derivatives and found that they can inhibit the growth of pathogenic bacteria and fungi. This discovery is particularly significant in light of the increasing problem of antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 3-chlorocyclobutanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are commonly employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for industrial-scale production, ensuring that pharmaceutical companies can access sufficient quantities of this valuable intermediate.
The chemical properties of 3-chlorocyclobutanamine hydrochloride also make it an attractive candidate for material science applications. Its ability to form stable complexes with other molecules has been exploited in the development of novel catalysts and functional materials. These applications are still in their early stages but hold promise for advancing various technological fields.
Efforts are ongoing to optimize the production and application of 3-chlorocyclobutanamine hydrochloride. Researchers are focusing on developing greener synthetic methods that minimize waste and reduce environmental impact. Additionally, studies are being conducted to explore new derivatives with improved pharmacological profiles. These efforts are essential for ensuring that this compound remains a cornerstone in pharmaceutical innovation.
The regulatory landscape for compounds like 3-chlorocyclobutanamine hydrochloride is stringent but well-established. Manufacturers must adhere to rigorous quality control measures to ensure safety and efficacy. Compliance with international standards such as Good Manufacturing Practices (GMP) is mandatory for companies involved in producing APIs derived from this compound.
In conclusion, 3-chlorocyclobutanamine hydrochloride (CAS No. 135767-82-7) is a multifaceted compound with significant applications in pharmaceuticals and material science. Its unique chemical properties and reactivity make it a valuable intermediate for synthesizing bioactive molecules. The latest research highlights its potential in treating neurological disorders and developing novel antimicrobial agents. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
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